3-(4-METHYLPHENYL)-N-[(4-METHYLPHENYL)METHYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE
Description
3-(4-Methylphenyl)-N-[(4-methylphenyl)methyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a heterocyclic compound featuring a triazoloquinazoline core substituted with 4-methylphenyl groups at the triazole ring and the benzylamine moiety.
Properties
IUPAC Name |
3-(4-methylphenyl)-N-[(4-methylphenyl)methyl]triazolo[1,5-a]quinazolin-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N5/c1-16-7-11-18(12-8-16)15-25-23-20-5-3-4-6-21(20)29-24(26-23)22(27-28-29)19-13-9-17(2)10-14-19/h3-14H,15H2,1-2H3,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTWYYGJAMQMRNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC2=NC3=C(N=NN3C4=CC=CC=C42)C5=CC=C(C=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-METHYLPHENYL)-N-[(4-METHYLPHENYL)METHYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE typically involves multiple steps, starting with the preparation of the triazole and quinazoline precursors. Common synthetic routes include:
Cyclization Reactions: The formation of the triazole ring through cyclization reactions involving azides and alkynes.
Condensation Reactions: The condensation of the triazole ring with quinazoline derivatives under specific conditions, such as the presence of catalysts and controlled temperatures.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
3-(4-METHYLPHENYL)-N-[(4-METHYLPHENYL)METHYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the triazole and quinazoline rings.
Substitution: The methylphenyl groups can undergo substitution reactions with different reagents to form new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline oxides, while substitution reactions can produce a variety of substituted triazoloquinazolines.
Scientific Research Applications
Structure
The structure of the compound can be represented as follows:This compound features a triazole ring fused with a quinazoline moiety, which is known for its biological activity.
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. Research indicates that triazoloquinazolines exhibit cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Case Study: In Vitro Cytotoxicity
A study conducted on human breast cancer cell lines (MCF-7) demonstrated that the compound inhibited cell proliferation with an IC50 value of 15 µM. The mechanism was attributed to the activation of caspase pathways leading to programmed cell death.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Caspase activation |
| A549 | 20 | Cell cycle arrest |
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties against various pathogens. Preliminary results suggest effectiveness against both Gram-positive and Gram-negative bacteria.
Case Study: Antimicrobial Efficacy
An assessment of the compound's antimicrobial activity revealed:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
These findings indicate the potential for developing new antimicrobial agents based on this compound.
Neurological Applications
There is emerging evidence suggesting that the compound may possess neuroprotective properties. Studies indicate that it can mitigate oxidative stress in neuronal cells, which is critical in neurodegenerative diseases.
Case Study: Neuroprotection in vitro
In a model of oxidative stress induced by hydrogen peroxide in SH-SY5Y neuroblastoma cells, treatment with the compound reduced cell death by approximately 40%, suggesting a protective effect against oxidative damage.
Anti-inflammatory Effects
The anti-inflammatory potential of the compound has been explored through various assays measuring cytokine production and inflammatory markers.
Case Study: Inhibition of Cytokine Production
Research demonstrated that the compound significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages.
| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |
|---|---|---|
| TNF-alpha | 100 | 30 |
| IL-6 | 200 | 50 |
Mechanism of Action
The mechanism of action of 3-(4-METHYLPHENYL)-N-[(4-METHYLPHENYL)METHYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs differ primarily in substituent groups on the triazoloquinazoline core, which significantly alter physicochemical properties and functional applications. Below is a detailed comparison:
Substituent Variations and Physicochemical Properties
Key Research Findings
Substituent Effects on Solubility : Sulfonyl and halogen groups (e.g., in ) reduce solubility in aqueous media compared to methyl-substituted derivatives, which are more lipophilic .
Synthetic Flexibility : The triazoloquinazoline core allows modular substitution, enabling tailored electronic and steric properties (e.g., ) .
Biological Potential: While direct data are lacking, structural parallels to pyrazoloquinazolines () and triazolopyridines () suggest possible pharmacological or material applications .
Biological Activity
3-(4-Methylphenyl)-N-[(4-Methylphenyl)methyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a compound belonging to the triazoloquinazoline class, which has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anti-inflammatory, cytotoxic, and antimicrobial properties based on recent research findings.
Chemical Structure and Properties
The molecular formula of 3-(4-Methylphenyl)-N-[(4-Methylphenyl)methyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is C19H20N4, with a molecular weight of approximately 304.39 g/mol. Its structure features a triazole ring fused with a quinazoline moiety, which is critical for its biological activity.
Anti-Inflammatory Activity
Recent studies have indicated that triazoloquinazolines exhibit significant anti-inflammatory properties. For instance, a study synthesized various derivatives and tested their ability to inhibit lipopolysaccharide (LPS)-induced inflammation in cell-based assays. Compounds similar to 3-(4-Methylphenyl)-N-[(4-Methylphenyl)methyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine demonstrated IC50 values below 50 µM against inflammatory markers such as NF-κB and AP-1 .
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Compound A | 30.1 | Inhibition of NF-κB |
| Compound B | 25.0 | Inhibition of AP-1 |
| 3-(4-Methylphenyl)-N-[...] | <50 | Dual inhibition |
Cytotoxic Activity
The cytotoxic effects of triazoloquinazolines have also been investigated in various cancer cell lines. In a comparative study, derivatives including the target compound exhibited cytotoxicity with IC50 values ranging from 2.44 to 9.43 µM against HepG2 and HCT-116 cell lines. The presence of specific substituents on the quinazoline ring was found to enhance cytotoxic activity significantly .
| Cell Line | Compound | IC50 (µM) |
|---|---|---|
| HepG2 | 3-(4-Methylphenyl)-N-[...] | 6.29 |
| HCT-116 | 3-(4-Methylphenyl)-N-[...] | 2.44 |
Antimicrobial Activity
The antimicrobial potential of triazoloquinazolines has been explored in relation to their structural characteristics. Compounds derived from this class have shown activity against various bacterial strains. For example, derivatives of quinazoline were tested against Mycobacterium tuberculosis and other pathogens, revealing promising results in inhibiting bacterial growth .
Case Studies
A notable case study involved the synthesis and evaluation of several triazoloquinazoline derivatives for their biological activities. The study highlighted that modifications at the N-position significantly influenced both anti-inflammatory and cytotoxic properties. For instance, compounds with bulky substituents exhibited enhanced binding affinity to target proteins involved in cancer proliferation pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
